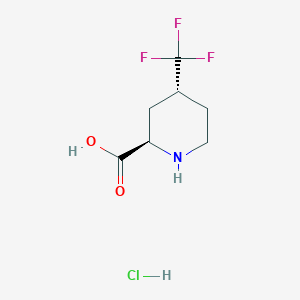

4-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride, trans

CAS No.:

Cat. No.: VC16526436

Molecular Formula: C7H11ClF3NO2

Molecular Weight: 233.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H11ClF3NO2 |

|---|---|

| Molecular Weight | 233.61 g/mol |

| IUPAC Name | (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)4-1-2-11-5(3-4)6(12)13;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5-;/m1./s1 |

| Standard InChI Key | AUVSQLGRTJCCRX-TYSVMGFPSA-N |

| Isomeric SMILES | C1CN[C@H](C[C@@H]1C(F)(F)F)C(=O)O.Cl |

| Canonical SMILES | C1CNC(CC1C(F)(F)F)C(=O)O.Cl |

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The core structure of 4-(trifluoromethyl)piperidine-2-carboxylic acid hydrochloride consists of a piperidine ring (C₅H₁₁N) substituted with a -CF₃ group at position 4 and a -COOH group at position 2, protonated as a hydrochloride salt. The trans configuration arises from the stereochemical arrangement where the carboxylic acid and trifluoromethyl groups occupy diametrically opposed positions relative to the ring’s plane. This spatial orientation influences molecular polarity, solubility, and biological activity .

Synthesis and Manufacturing

Fluorination via Sulfur Tetrafluoride (SF₄)

A patented method (CN102603611B) describes the synthesis of trifluoromethyl piperidines using SF₄ as a fluorinating agent . While the patent focuses on replacing carboxylic acid groups with -CF₃, modifications to this protocol could theoretically introduce trifluoromethyl groups at position 4 while retaining the carboxylic acid at position 2. Key steps include:

-

Reaction Setup: Mixing piperidine-2-carboxylic acid with SF₄ in a solvent system of anhydrous hydrogen fluoride (HF) and methyl chloride.

-

Fluorination: Heating to 50–150°C for 3–4 hours under pressure.

-

Workup: Neutralization with NaOH, extraction with chloroform, and distillation to isolate the product.

Example Reaction Conditions and Yields

| Starting Material | Solvent Ratio (HF:CH₃Cl) | Temperature (°C) | Yield (%) | Product Purity (%) |

|---|---|---|---|---|

| Piperidine-2-carboxylic acid | 1:2 | 85 | 54.5 | 98.9 |

| 2-Chloro-4-piperidinecarboxylic acid | 1:3 | 95 | 60.5 | 96.3 |

These data highlight the sensitivity of yield to solvent ratios and temperature, with higher temperatures favoring fluorination but risking decomposition .

Ethyl Ester Hydrolysis Pathway

Commercial availability of ethyl (2R,4R)-4-(trifluoromethyl)piperidine-2-carboxylate hydrochloride (CAS 2576420-73-8) suggests an alternative route :

-

Ester Hydrolysis: Treating the ester with aqueous HCl to cleave the ethyl group, yielding the carboxylic acid.

-

Salt Formation: Precipitation as the hydrochloride salt via stoichiometric addition of HCl.

This method preserves the cis configuration, necessitating additional steps (e.g., chiral resolution) to obtain the trans isomer.

Physicochemical Properties

Molecular and Structural Data

-

Molecular Formula: C₇H₁₁ClF₃NO₂

-

Polar Surface Area: 38 Ų (suggesting moderate membrane permeability)

Spectroscopic Characteristics

While specific spectral data (e.g., NMR, IR) are absent in the provided sources, analogous piperidine derivatives exhibit:

-

¹H NMR: Resonances for piperidine protons at δ 1.5–3.5 ppm, with splitting patterns reflecting substituent effects.

-

¹⁹F NMR: A characteristic triplet near δ -60 ppm for the -CF₃ group.

Applications and Biological Relevance

Pharmaceutical Intermediate

Piperidine scaffolds are ubiquitous in drug discovery due to their conformational rigidity and bioavailability. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a candidate for:

-

Protease Inhibitors: Targeting enzymes like HIV-1 protease or HCV NS3/4A.

-

Neurological Agents: Modulating GABA receptors or monoamine transporters.

Agrochemical Uses

The -CF₃ group’s electron-withdrawing properties could improve the herbicidal or insecticidal activity of piperidine-based agrochemicals.

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields (50–75%) and reliance on hazardous reagents like SF₄ . Future research could explore:

-

Catalytic Fluorination: Using transition metals to improve selectivity.

-

Biocatalytic Routes: Enzymatic fluorination for greener synthesis.

Stereochemical Control

Developing asymmetric synthesis protocols to access trans isomers without resolution remains a critical challenge.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume